Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a benzoate ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with methyl 4-bromobenzoate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Wirkmechanismus
The mechanism of action of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoate ester moiety can undergo hydrolysis, releasing the active piperazine derivative, which then exerts its effects on the target pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:
- **Methyl 4-[4-(2-hydroxyethyl)piperazin-1
Methyl 4-[4-(2-methoxyethyl)piperazin-1-yl]benzoate: This compound has a methoxyethyl group instead of a hydroxyethyl group, which affects its solubility and reactivity.
Methyl 4-[4-(2-ethyl)piperazin-1-yl]benzoate: The absence of the hydroxy group in this compound results in different chemical properties and biological activity.
Eigenschaften
Molekularformel |
C14H20N2O3 |
---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3 |
InChI-Schlüssel |
GKMZUECYIMAZMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.